molecular formula C10H13NO3 B175354 Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 16108-48-8

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B175354
CAS RN: 16108-48-8
M. Wt: 195.21 g/mol
InChI Key: GZBUMXFWJBMWEE-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate, also known as EDPC, is an organic compound of the pyridine family. It is a colorless solid that is soluble in water and organic solvents. EDPC is used in a variety of scientific research applications, including as a chemical reagent, a catalyst, and a building block for synthesis.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is used in various condensation reactions. It has been utilized in the synthesis of chromanone and chromenone products under different reaction conditions (El‐Shaaer et al., 2014).

Crystal Structure Analysis

  • The compound has been studied for its crystallization behavior in the monoclinic crystal system, providing insights into its molecular structure and intramolecular interactions (Rajnikant et al., 2011).

Role in Synthesis of Novel Compounds

  • It plays a key role in the synthesis of various novel compounds, including 4-Hydroxy-2-pyridone (Chen et al., 2013), and has been used in the creation of functional derivatives and drug precursors (Dotsenko et al., 2019).

Application in Dyeing and Fabric Treatment

  • This compound has applications in the synthesis of disperse dyes for fabric treatment. Its derivatives have been used to create dyes with good levelness and excellent fastness on fabrics like polyester and nylon 6.6 (Abolude et al., 2021).

Hydrogen-Bonded Supramolecular Structures

  • Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been analyzed for its ability to form hydrogen-bonded supramolecular structures, contributing to the understanding of molecular interactions and assembly (Quesada et al., 2006).

Antibacterial Activity

  • Research has been conducted on the antibacterial activity of its derivatives, although results indicated poor activity against human pathogens (Gezegen et al., 2014).

properties

IUPAC Name

ethyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)8-6(2)5-7(3)11-9(8)12/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBUMXFWJBMWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(NC1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289566
Record name Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

CAS RN

16108-48-8
Record name 16108-48-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (Z)-4-aminopent-3-en-2-one (20.0 g, 0.2 mol) in dry THF (20 mL) is added to a solution of ethyl cyanoacetate (22.6 g, 0.2 mol) and TEA (20.2 g, 0.2 mol) in dry THF (200 mL). The reaction mixture is heated at reflux for 56 hours and then concentrated. The residue is kept standing at RT for 5 hours and the precipitate is filtered and washed with EtOAc to afford the title compound (7.3 g, 19.9% yield). MS (m/z): 196.0 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
19.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VB Rybakov, EV Babaev - Chemistry of Heterocyclic Compounds, 2014 - Springer
The treatment of 4,6-dimethyl-2-oxonicotinic nitrile, amide, and ethyl ester with p-bromophenacyl bromide produced N-alkyl isomers, which cyclized in the presence of mineral acids to …
Number of citations: 7 link.springer.com

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